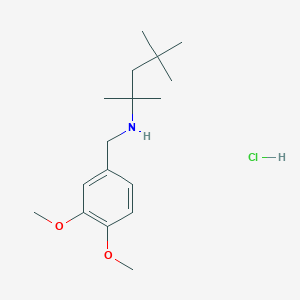![molecular formula C10H11ClF3NO4S2 B5467772 4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B5467772.png)
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of many cytokines that are implicated in the pathogenesis of autoimmune diseases.
作用機序
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of many cytokines that are implicated in the pathogenesis of autoimmune diseases. JAK3 is mainly expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. Upon cytokine binding to their receptors, JAK3 is activated and phosphorylates the receptor, leading to the activation of downstream signaling pathways. By inhibiting JAK3, this compound blocks the activation of these signaling pathways, resulting in the suppression of T cell and B cell activation, proliferation, and cytokine production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, it inhibits the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-12, and IFN-γ. In vivo, it reduces the infiltration of inflammatory cells into the affected tissues, as well as the production of pro-inflammatory cytokines. It also reduces the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of inflammatory cells to the affected tissues.
実験室実験の利点と制限
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It is also selective for JAK3, which makes it a valuable tool for studying the role of JAK3 in autoimmune diseases. However, it has some limitations as well. It has a short half-life in vivo, which requires frequent dosing or sustained-release formulations. It also has off-target effects on other JAK family members, which may limit its specificity.
将来の方向性
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has shown promising results in clinical trials for the treatment of autoimmune diseases. However, there are several future directions that can be pursued to improve its efficacy and safety. One direction is to develop more selective JAK3 inhibitors that have fewer off-target effects. Another direction is to combine JAK3 inhibitors with other drugs that target different pathways involved in autoimmune diseases, such as TNF inhibitors or IL-6 inhibitors. Finally, there is a need to develop biomarkers that can predict the response to JAK3 inhibitors and monitor their safety and efficacy in patients.
合成法
The synthesis of 4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid involves several steps starting from commercially available starting materials. The key step is the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-aminomethyl-5,5,5-trifluoropentanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to give the final product, this compound. The overall yield of the synthesis is around 20%.
科学的研究の応用
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In preclinical studies, it has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). In clinical trials, this compound has demonstrated efficacy in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as improving the quality of life of patients.
特性
IUPAC Name |
4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-5,5,5-trifluoropentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO4S2/c11-7-2-4-9(20-7)21(18,19)15-5-6(10(12,13)14)1-3-8(16)17/h2,4,6,15H,1,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJIZRQLHKWCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-phenylethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5467697.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylacetamide](/img/structure/B5467704.png)
![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5467707.png)
![3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5467716.png)
![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5467723.png)

![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5467737.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5467750.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5467763.png)
![methyl 5-[4-(benzoylamino)-3-(hydroxyimino)dihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5467764.png)
![4-fluoro-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5467767.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467782.png)
![7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5467788.png)